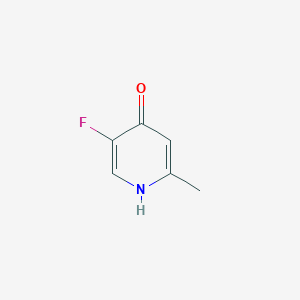
5-Fluoro-2-methylpyridin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-methylpyridin-4-OL is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylpyridin-4-OL can be achieved through various methods. One common approach involves the fluorination of 2-methylpyridin-4-OL using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another method includes the diazotization of 2-amino-5-fluoro-4-methylpyridine followed by hydrolysis .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process typically requires stringent control of temperature and pressure to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-methylpyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
5-Fluoro-2-methylpyridin-4-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioavailability.
Industry: The compound is used in the development of agrochemicals and materials with improved properties.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-methylpyridin-4-OL involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a valuable compound in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-methylpyridine
- 5-Fluoro-4-methylpyridin-2-amine
- 2-Amino-5-fluoro-4-methylpyridine
Uniqueness
5-Fluoro-2-methylpyridin-4-OL is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C6H6FNO |
|---|---|
Peso molecular |
127.12 g/mol |
Nombre IUPAC |
5-fluoro-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C6H6FNO/c1-4-2-6(9)5(7)3-8-4/h2-3H,1H3,(H,8,9) |
Clave InChI |
GHKMRRNROIZXLT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=CN1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


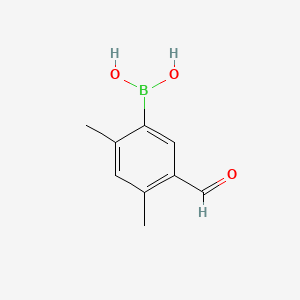
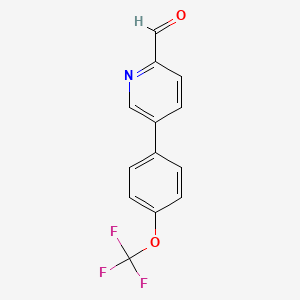
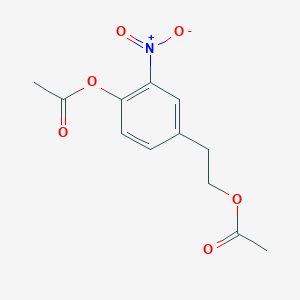

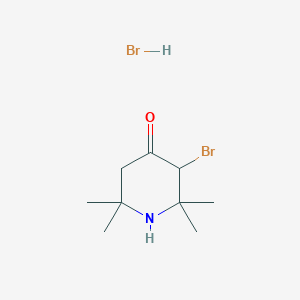
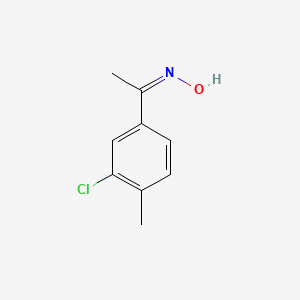

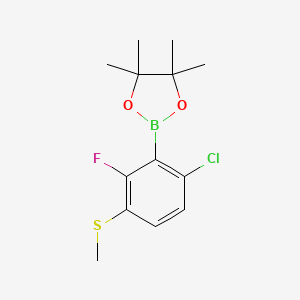
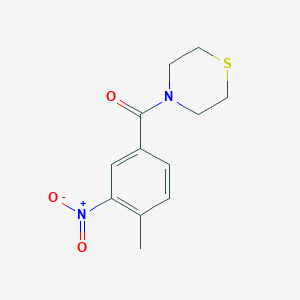
![3-(Dimethylamino)-1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B14027302.png)
![(4R,8S)-8-(2-Bromophenyl)-4-butylhexahydro-[1,3,2]oxazaborolo[2,3-B][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B14027312.png)
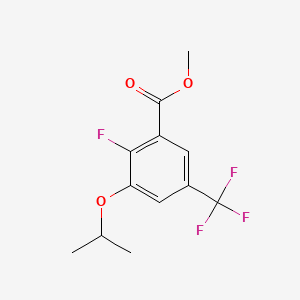
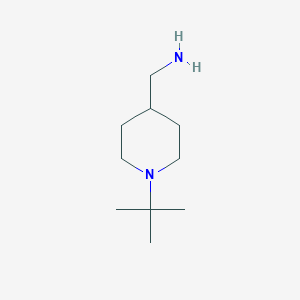
![tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate](/img/structure/B14027349.png)
